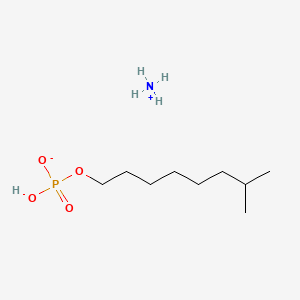
beta-D-sorbofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-sorbofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of sorbose, which means it has a five-membered ring structure. This compound is a stereoisomer of sorbose, specifically the beta anomer, which refers to the orientation of the hydroxyl group at the anomeric carbon. This compound is naturally occurring and can be found in various fruits and plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose to its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as an acid or an enzyme like isomerase, to facilitate the conversion.
Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation process converts glucose into sorbose, which is then isomerized to this compound. This method is efficient and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-D-sorbofuranose can undergo oxidation reactions to form various products, such as sorbose acid. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reduction of this compound can yield sorbitol, a sugar alcohol. This reaction typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation can occur using acetic anhydride to form acetylated derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acetic anhydride, acid catalysts.
Major Products Formed:
Oxidation: Sorbose acid.
Reduction: Sorbitol.
Substitution: Acetylated sorbofuranose derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-D-sorbofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of sweeteners, food additives, and other industrial products.
Wirkmechanismus
The mechanism of action of beta-D-sorbofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, such as isomerases and oxidoreductases. These interactions facilitate various biochemical reactions, including isomerization, oxidation, and reduction, which are essential for cellular functions and energy production.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-sorbofuranose: Another anomer of sorbose with a different orientation of the hydroxyl group at the anomeric carbon.
D-sorbopyranose: A pyranose form of sorbose with a six-membered ring structure.
D-fructofuranose: A furanose form of fructose with similar structural features.
Uniqueness of Beta-D-sorbofuranose: this compound is unique due to its specific stereochemistry and ring structure, which influence its reactivity and interactions with biological molecules. Its beta configuration at the anomeric carbon distinguishes it from other anomers and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42744-42-3 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
RFSUNEUAIZKAJO-JGWLITMVSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


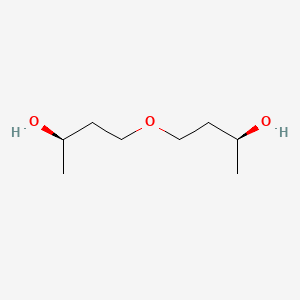
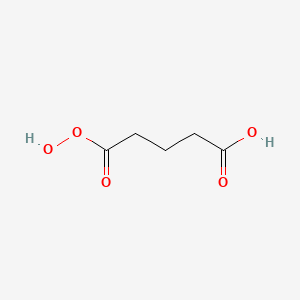

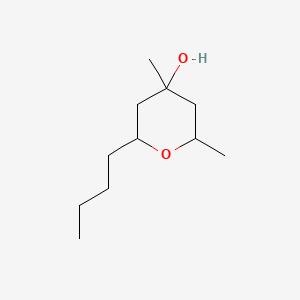
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
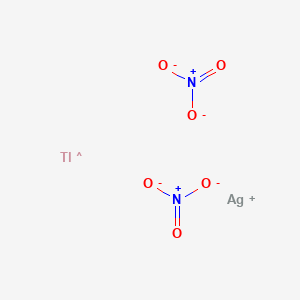
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
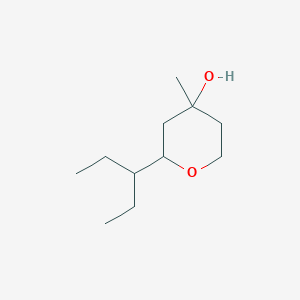
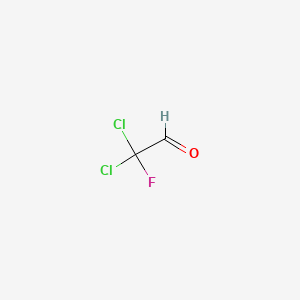

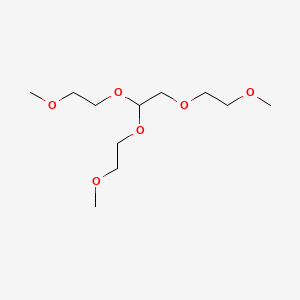
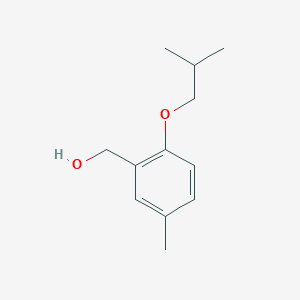
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
